3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a trimethylsilylethoxycarbonyl group, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the protection of amino acids with trimethylsilyl groups, followed by subsequent reactions to introduce the desired functional groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction conditions such as controlled temperature and pH .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilylethoxycarbonyl group plays a crucial role in modulating the compound’s reactivity and stability. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylpentanoic acid: Shares a similar backbone but lacks the trimethylsilylethoxycarbonyl group.
2-Hydroxy-3-methylvaleric acid: Contains a hydroxyl group instead of the trimethylsilylethoxycarbonyl group.
Uniqueness
The presence of the trimethylsilylethoxycarbonyl group in 3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O5Si/c1-6-10(2)12(13(18)19)16-11(17)9-15-14(20)21-7-8-22(3,4)5/h10,12H,6-9H2,1-5H3,(H,15,20)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRYIRGDUHSJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)OCC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.